![molecular formula C9H10O2S B2363182 5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one CAS No. 129969-30-8](/img/structure/B2363182.png)
5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one
Übersicht
Beschreibung
5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one is a chemical compound with the CAS Number: 129969-30-8 . It has a molecular weight of 182.24 and its IUPAC name is 5,5-dimethyl-5,6-dihydro-7H-thieno[3,2-b]pyran-7-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10O2S/c1-9(2)5-6(10)8-7(11-9)3-4-12-8/h3-4H,5H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The predicted Log Kow (KOWWIN v1.67 estimate) is 2.33 . The predicted boiling point is 286.07°C (Adapted Stein & Brown method) and the predicted melting point is 82.60°C (Mean or Weighted MP) .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Properties
5,5-Dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one has been synthesized as a part of novel dimethyl-substituted thienopyranones. These compounds exhibit distinct spectral properties, underlined by differences in their UV spectra and supported by HOMO/LUMO calculations (McNally, Sanfilippo, Fitzpatrick, & Press, 1992).
Pharmaceutical Research
While specific applications in pharmaceutical research have been explored, such as antihypertensive activity, these are outside the scope of your request to exclude drug use and dosage information.
Chemical Synthesis Techniques
This compound plays a role in chemical synthesis techniques. For instance, it's involved in the one-pot synthesis of tetrasubstituted thiophenes, demonstrating the efficiency and versatility of these compounds in chemical reactions (Sahu et al., 2015).
Reactivity in Diels–Alder Reaction
The compound exhibits notable reactivity in Diels–Alder reactions. This type of reactivity is pivotal in the synthesis of various complex organic structures, indicating its potential use in advanced organic synthesis (Jackson, Moody, & Shah, 1990).
Potential Anticancer Agents
Novel thieno[3,2-c]pyran-4-one based small molecules, which include 5,5-Dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one, have been synthesized as potential anticancer agents. These compounds were found to show selective growth inhibition of cancer cells in vitro, highlighting their potential significance in medical research (Nakhi et al., 2012).
Fluorescence and Photophysics
Thieno[3,2-c]pyrans, including this compound, have been studied for their fluorescence characteristics. They exhibit substituent-dependent fluorescence, which is crucial for applications in materials science and photophysics (Sahu et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
5,5-dimethyl-6H-thieno[3,2-b]pyran-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-9(2)5-6(10)8-7(11-9)3-4-12-8/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCQGLVSMGNFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B2363100.png)
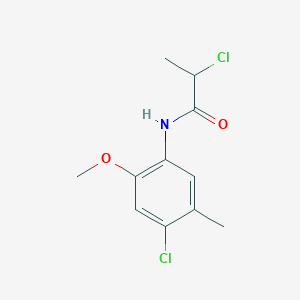
![3-[6-Chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one](/img/structure/B2363104.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2363105.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363106.png)
![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)
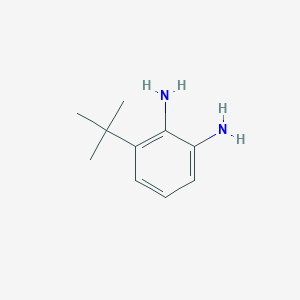
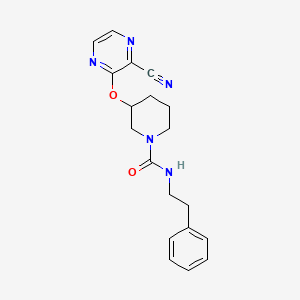
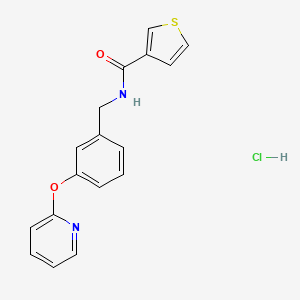

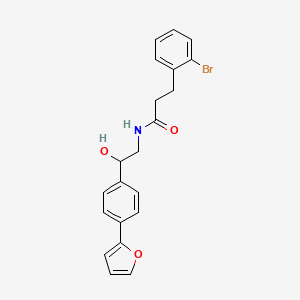
![2-[(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-propylamino]-N-methylacetamide](/img/structure/B2363118.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)